molecular formula C22H11Cl2N5S2 B10872630 2-{2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole

2-{2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole

Cat. No.: B10872630
M. Wt: 480.4 g/mol
InChI Key: MHYYIVOFKMLNNE-UHFFFAOYSA-N
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Description

2-{2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzothiazole ring fused with a triazolo-thiadiazole moiety, which is further substituted with a dichlorophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminobenzothiazole with 2,4-dichlorobenzoyl chloride to form an intermediate, which is then cyclized with thiosemicarbazide to yield the triazolo-thiadiazole ring system. The final step involves the coupling of this intermediate with 2-aminobenzothiazole under reflux conditions in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. The scalability of the synthesis is also an important consideration, with continuous flow reactors being a potential solution for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-{2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects, or interact with DNA, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole lies in its combination of structural features, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C22H11Cl2N5S2

Molecular Weight

480.4 g/mol

IUPAC Name

2-[2-[3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl]-1,3-benzothiazole

InChI

InChI=1S/C22H11Cl2N5S2/c23-12-9-10-15(16(24)11-12)19-26-27-22-29(19)28-21(31-22)14-6-2-1-5-13(14)20-25-17-7-3-4-8-18(17)30-20/h1-11H

InChI Key

MHYYIVOFKMLNNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)C4=NN5C(=NN=C5S4)C6=C(C=C(C=C6)Cl)Cl

Origin of Product

United States

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